molecular formula C20H15N B14265119 4-[(Anthracen-9-YL)methyl]pyridine CAS No. 138858-85-2

4-[(Anthracen-9-YL)methyl]pyridine

Cat. No.: B14265119
CAS No.: 138858-85-2
M. Wt: 269.3 g/mol
InChI Key: WQTGWMRKNAJEEN-UHFFFAOYSA-N
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Description

4-[(Anthracen-9-YL)methyl]pyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety. This compound is known for its intriguing photophysical properties and chemical stability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Anthracen-9-YL)methyl]pyridine can be synthesized through a Suzuki–Miyaura cross-coupling reaction. This involves the reaction of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by column chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes scaling up the Suzuki–Miyaura reaction and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(Anthracen-9-YL)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(Anthracen-9-YL)methyl]pyridine involves its ability to interact with various molecular targets through its anthracene and pyridine moieties. The anthracene moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding . These interactions enable the compound to function effectively in fluorescent sensing and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Anthracen-9-YL)methyl]pyridine is unique due to its combination of the anthracene and pyridine moieties, which confer distinct photophysical properties and chemical reactivity. This makes it particularly useful in applications requiring fluorescence and coordination chemistry .

Properties

CAS No.

138858-85-2

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

4-(anthracen-9-ylmethyl)pyridine

InChI

InChI=1S/C20H15N/c1-3-7-18-16(5-1)14-17-6-2-4-8-19(17)20(18)13-15-9-11-21-12-10-15/h1-12,14H,13H2

InChI Key

WQTGWMRKNAJEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC4=CC=NC=C4

Origin of Product

United States

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